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molecular formula C4HCl2NOS B2518263 3,4-Dichloroisothiazole-5-carbaldehyde CAS No. 1161865-89-9

3,4-Dichloroisothiazole-5-carbaldehyde

Cat. No. B2518263
M. Wt: 182.02
InChI Key: YEGARLICWYWEGA-UHFFFAOYSA-N
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Patent
US08394836B2

Procedure details

A mixture of (3,4-dichloroisothiazol-5-yl)methanol (1.1 g), chloroform (150 mL) and manganese dioxide (4.7 g) was stirred at 40° C. for 20 hours. The mixture was filtered through Celite and the filtrate was concentrated under reduced pressure to afford the title compound as a yellow solid (0.62 g).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:6]([Cl:7])=[C:5]([CH2:8][OH:9])[S:4][N:3]=1>[O-2].[O-2].[Mn+4].C(Cl)(Cl)Cl>[Cl:1][C:2]1[C:6]([Cl:7])=[C:5]([CH:8]=[O:9])[S:4][N:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
ClC1=NSC(=C1Cl)CO
Name
Quantity
4.7 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
was stirred at 40° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClC1=NSC(=C1Cl)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.62 g
YIELD: CALCULATEDPERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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